Potassium 3-trifluoroboratopropionate tert-butyl ester

Cross-coupling Organoboron reagents Protodeboronation

Potassium 3-trifluoroboratopropionate tert-butyl ester is an air-stable organotrifluoroborate for Suzuki-Miyaura coupling that overcomes boronic acid limitations. It enables near-stoichiometric usage (1.0 eq vs 1.5–2.0 eq), reducing reagent costs 30–50% and minimizing waste. The tert-butyl ester serves as a latent carboxylic acid handle, eliminating separate protecting group steps in convergent synthesis. Supplied at ≥95% purity with consistent batch-to-batch quality verified by HPLC, NMR, and GC. Ideal for drug discovery, high-throughput experimentation, and process chemistry applications in peptide, protein, polymer, and nanomaterial synthesis.

Molecular Formula C7H13BF3KO2
Molecular Weight 236.08 g/mol
CAS No. 1023357-66-5
Cat. No. B1421070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-trifluoroboratopropionate tert-butyl ester
CAS1023357-66-5
Molecular FormulaC7H13BF3KO2
Molecular Weight236.08 g/mol
Structural Identifiers
SMILES[B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
InChIKeySCIFNXNSQDOFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-Trifluoroboratopropionate tert-Butyl Ester (CAS 1023357-66-5): Procurement and Differentiation Overview for Synthetic Chemistry


Potassium 3-trifluoroboratopropionate tert-butyl ester (CAS 1023357-66-5) is an organotrifluoroborate salt with the molecular formula C7H13BF3KO2 and a molecular weight of 236.08 g/mol [1]. It belongs to the potassium organotrifluoroborate (RBF3K) class, which has emerged as a robust alternative to traditional boronic acids and boronate esters in Suzuki-Miyaura cross-coupling and related transformations . This specific compound features a propionate tert-butyl ester moiety attached to the trifluoroborate center, positioning it as a specialized building block for introducing carboxylate-containing alkyl chains via C–C bond formation. The compound is a solid at room temperature with a melting point exceeding 200°C, and is typically stored under inert atmosphere at 2–8°C [1].

Why Potassium 3-Trifluoroboratopropionate tert-Butyl Ester Cannot Be Replaced by Generic Boronic Acids or Boronate Esters


Organotrifluoroborates are not direct substitutes for boronic acids or boronate esters. Generic substitution fails because these reagent classes differ fundamentally in stability, stoichiometry control, and reaction behavior. Boronic acids are prone to protodeboronation, oxidation, and anhydride formation, which introduces uncertain stoichiometry and necessitates excess reagent use . Boronate esters, while more stable, suffer from poor atom economy due to the pinacol or neopentyl glycol leaving groups, and require harsh bases or toxic thallium additives to achieve acceptable coupling yields [1]. Potassium trifluoroborates address these limitations: they are air- and moisture-stable crystalline solids, exhibit minimal protodeboronation, and require only stoichiometric or near-stoichiometric quantities in cross-coupling [2]. The specific tert-butyl ester functionality in this compound further distinguishes it from simpler alkyltrifluoroborates, providing a masked carboxylic acid handle that enables orthogonal synthetic strategies not achievable with unfunctionalized alkyl analogs.

Quantitative Differentiation Evidence: Potassium 3-Trifluoroboratopropionate tert-Butyl Ester vs. Boronic Acids, Boronate Esters, and Unfunctionalized Alkyltrifluoroborates


Enhanced Protodeboronation Resistance and Stoichiometric Efficiency vs. Boronic Acids in Suzuki-Miyaura Coupling

Potassium organotrifluoroborates, including the target compound, exhibit significantly reduced protodeboronation compared to boronic acids and boronate esters under Suzuki-Miyaura coupling conditions. As a consequence, only stoichiometric amounts or slight excesses of potassium organotrifluoroborates are required to achieve full conversion, whereas boronic acids typically require 1.5–2.0 equivalents due to competing protodeboronation pathways [1]. The tetracoordinate boron center in trifluoroborates confers enhanced stability against hydrolytic B–C bond cleavage, which is the primary mechanism of protodeboronation [2].

Cross-coupling Organoboron reagents Protodeboronation Reaction stoichiometry Suzuki-Miyaura

Functional Group Orthogonality: Tert-Butyl Ester Stability vs. Unfunctionalized Alkyltrifluoroborates

Unlike simple alkyltrifluoroborates such as potassium methyltrifluoroborate or potassium n-butyltrifluoroborate, Potassium 3-trifluoroboratopropionate tert-butyl ester incorporates a tert-butyl ester functionality that remains intact during Suzuki-Miyaura coupling and can be orthogonally deprotected to reveal a carboxylic acid [1]. This enables convergent synthetic strategies where the trifluoroborate moiety participates in C–C bond formation while the ester serves as a latent carboxylate for subsequent amide coupling, bioconjugation, or further functionalization [2]. Unfunctionalized alkyltrifluoroborates cannot provide this orthogonal reactivity.

Orthogonal synthesis Functional group compatibility Protecting group strategy Multi-step synthesis

Air and Moisture Stability vs. Boronic Acids: Enabling Ambient Handling and Long-Term Storage

Potassium organotrifluoroborates are described as 'indefinitely stable to air and moisture,' a property that starkly contrasts with boronic acids, which are prone to oxidation and anhydride formation upon exposure to atmospheric conditions . The target compound is a crystalline solid that can be handled under ambient conditions without special precautions, whereas corresponding boronic acids often require inert atmosphere handling and refrigeration to prevent degradation [1]. The compound's melting point exceeds 200°C, further indicating thermal robustness .

Reagent stability Air-stable reagents Moisture-stable reagents Laboratory handling Storage stability

Comparative Purity and Analytical Characterization vs. Boronic Acids

Potassium 3-trifluoroboratopropionate tert-butyl ester is commercially available at ≥95% purity with batch-specific analytical characterization including NMR, HPLC, and GC as provided by reputable vendors . In contrast, boronic acids are notoriously difficult to purify and often exist as mixtures of boronic acid, boroxine anhydrides, and other oligomeric species, leading to uncertain stoichiometry and variable reaction outcomes . The defined monomeric nature and crystalline character of trifluoroborate salts ensure consistent equivalent weight and reproducible coupling performance .

Reagent purity Quality control Analytical characterization NMR HPLC

Optimal Application Scenarios for Potassium 3-Trifluoroboratopropionate tert-Butyl Ester Based on Differentiated Performance Evidence


Multi-Step Synthesis of Carboxylate-Containing Pharmaceuticals and Natural Product Analogs

In convergent synthetic routes to drug candidates or natural product derivatives containing carboxylic acid moieties, Potassium 3-trifluoroboratopropionate tert-butyl ester enables C–C bond formation via Suzuki-Miyaura coupling while preserving the tert-butyl ester as a latent carboxylic acid handle. The orthogonal ester functionality eliminates the need for separate protecting group introduction, reducing overall step count [1]. The reagent's air and moisture stability facilitates handling in multi-step sequences without degradation concerns that plague boronic acids [2].

Process-Scale Suzuki-Miyaura Coupling Requiring Precise Stoichiometric Control

For process chemistry applications where reagent stoichiometry must be tightly controlled to minimize costs, waste, and purification burden, this trifluoroborate salt offers distinct advantages. The reduced protodeboronation tendency of organotrifluoroborates enables stoichiometric or near-stoichiometric usage, compared to the 1.5–2.0 equivalents typically required for boronic acids [1]. This 30–50% reduction in reagent consumption directly impacts cost-of-goods and waste stream management, while the compound's crystalline nature and high purity (≥95%) ensure reproducible equivalent weight determination without the uncertainty associated with boronic acid oligomer formation [2].

Parallel Synthesis and High-Throughput Experimentation in Drug Discovery

In drug discovery settings employing parallel synthesis or high-throughput experimentation, Potassium 3-trifluoroboratopropionate tert-butyl ester is well-suited due to its ambient stability and monomeric character. Unlike boronic acids that require inert atmosphere handling and may undergo variable degradation during automated workflows, this trifluoroborate can be weighed and dispensed under standard laboratory conditions with minimal risk of oxidation or hydrolysis [1]. The batch-to-batch consistency in purity, supported by vendor-provided analytical certificates (NMR, HPLC, GC), further enhances reproducibility across large compound library syntheses [2].

Synthesis of Peptide, Protein, and Nanomaterial Conjugates Requiring Carboxylate Functionality

This compound has been specifically cited for applications in the synthesis of peptides, proteins, polymers, and nanomaterials [1]. The tert-butyl ester-protected propionate chain provides a modular handle for introducing carboxylic acid functionality into complex architectures. After Suzuki-Miyaura coupling to install the alkyl chain, mild deprotection of the tert-butyl ester reveals the free carboxylic acid, which can then participate in amide bond formation, bioconjugation, or surface functionalization [2]. The stability of the trifluoroborate moiety under oxidative conditions also permits subsequent transformations on remote functional groups without degradation of the boron-containing intermediate.

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